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Abstract

Higher Manganese Silicides (HMS), a family of compounds with the general formula MnSix
(where x = 1.71-1.75), represent a class of advanced materials with significant potential for
thermoelectric applications. Their appeal stems from being composed of earth-abundant, non-
toxic elements, combined with high oxidation resistance and excellent chemical stability at
elevated temperatures.[1] Characterized by a unique and complex "Nowotny chimney-ladder”
crystal structure, HMS compounds are typically p-type degenerate semiconductors.[2] This
guide provides an in-depth analysis of the electronic band structure of higher manganese
silicides, which is fundamental to understanding and optimizing their thermoelectric
performance. It details the theoretical underpinnings, experimental characterization protocols,
and the intricate relationship between the material's structure and its electronic properties.

Introduction to Higher Manganese Silicides

Higher manganese silicides are intermetallic compounds that crystallize in a complex
tetragonal structure known as the Nowotny chimney-ladder (NCL) phase.[3] This structure is
composed of a tetragonal sublattice of manganese atoms, which form the "chimneys," and a
helical sublattice of silicon atoms, representing the "ladders."[4] A key feature of this structure is
the incommensurability between the two sublattices along the c-axis, meaning the ratio of the
c-axis lattice parameters of the Mn and Si sublattices is irrational.[5] This complex, modulated
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structure is crucial as it effectively scatters phonons, leading to the low lattice thermal
conductivity essential for good thermoelectric materials.[5]

The electronic properties, however, are primarily dictated by the 3d electrons of the manganese
atoms within the [Mn] subsystem.[5] These compounds are generally considered p-type
degenerate semiconductors, a property that can be tuned through doping to optimize
thermoelectric efficiency.[2][6] Their ability to convert waste heat into useful electrical energy
makes them promising candidates for a variety of sustainable energy technologies.[4]

Theoretical Framework: The Electronic Band
Structure

The electronic band structure of a material describes the ranges of energy that an electron is
allowed to possess. In HMS, this structure is particularly complex due to the NCL crystal lattice.
First-principles calculations, primarily based on Density Functional Theory (DFT), are the main
theoretical tools used to investigate the electronic properties of these materials.[5][7]

Key Features of the HMS Band Structure

e Semiconducting Nature: All studies confirm that HMS are semiconductors.[8] The 3d orbitals
of the manganese atoms and the p orbitals of silicon atoms hybridize to form the valence
and conduction bands.

e The Band Gap Controversy: A significant point of discussion in the literature is the nature
and magnitude of the electronic band gap. There are conflicting reports classifying HMS as
either a direct or an indirect bandgap semiconductor.[5][8] The reported values for the band
gap vary widely, typically ranging from approximately 0.4 eV to nearly 1.0 eV.[8][9] This
divergence may be attributable to variations in stoichiometry (the precise Si/Mn ratio), the
presence of different commensurate phases (e.g., MnaSiz, Mn11Si19, Mn15Sizs), and
experimental conditions.[7][8] For instance, Mn4Si7 has been shown to be a semiconductor
with an indirect band gap of 0.77 eV.[8]

¢ Density of States (DOS): The electronic conduction is primarily governed by the Mn 3d
electrons, which form sharp peaks in the density of states near the Fermi level.[5] The
position of the Fermi level can be shifted by introducing defects, such as silicon vacancies,
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or by intentional doping, which alters the carrier concentration and thus the thermoelectric

properties.[5]

Quantitative Data Summary

The electronic and thermoelectric properties of higher manganese silicides are highly sensitive

to composition, synthesis method, and temperature. The following tables summarize key

quantitative data reported in the literature.

Table 1: Reported Electronic Band Gap of Higher Manganese Silicides

Compound/Film

Stoichiometry Band Gap (eV) Type Reference
MnSiz.7 (film) ~0.459 [10]

MnSix (general) ~0.4 Indirect [51[8]
MnSix (general) ~0.7 Direct [3]

MnaSiz ~0.72 [9]

MnaSi7 0.77 Indirect [8]

MnSi1.73 0.984 [8]
MnisSise ~0.9 (Direct), ~0.4 Both 5]

(Indirect)

Table 2: Thermoelectric Properties of Selected Higher Manganese Silicides
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Material
Composit
ion

Temperat
ure (K)

Seebeck
Coefficie
nt (uVI/K)

Electrical
Conducti

vity

Power
Factor
(MWicm-K

ZT

Referenc
e

(Slcm) 2)

Undoped
HMS (Wet 850 ~225
Milled)

~1200 ~5.1 0.55 [11]

Mn(Sio.o6Al
725 ~180 ~450 ~14.5 - [6]

0.04)1.75

Mn(Sio.o7s
773 ~190 ~1200 ~4.3 0.43 [12]

Alo.025)1.75

Mn(Sio.9909
750 - - - - [1]

SNo.o0o01)1.75

Re-
substituted
HMS
(x<0.04)

- - - - ~0.6 [4]

(Al,Ge)
double-

- - - - ~0.6 [4]
doped

HMS

Experimental Protocols and Workflows

Determining the electronic structure and related properties of HMS involves a multi-step
process from material synthesis to detailed characterization.

Synthesis and Consolidation of HMS

A common and effective route for producing nanostructured HMS powders is Mechanical
Alloying (MA), followed by consolidation using a sintering technique like Spark Plasma
Sintering (SPS) or Hot Pressing (HP).[3][6]

Generalized Protocol for Mechanical Alloying and Spark Plasma Sintering:
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Precursor Preparation: High-purity elemental powders of manganese and silicon (and any
dopants) are weighed in the desired stoichiometric ratio (e.g., MnSii.7s).

Mechanical Alloying (MA): The powders are loaded into a hardened steel vial with steel balls,
typically under an inert argon atmosphere to prevent oxidation. The vial is subjected to high-
energy ball milling for several hours (e.g., 6 hours at 400 rpm).[3] This process creates a
nanostructured, alloyed powder.

Powder Consolidation (SPS): The resulting powder is loaded into a graphite die. The Spark
Plasma Sintering (SPS) process is then applied. A pulsed DC current is passed through the
powder while uniaxial pressure is applied. This allows for very rapid heating and short
sintering times (typically 3-10 minutes), which helps to densify the material into a solid pellet
while retaining a fine-grained microstructure.[3][13]

Sample Characterization: The final pellet is analyzed using X-ray Diffraction (XRD) to confirm
the HMS phase and identify any secondary phases like MnSi.[6] Scanning Electron
Microscopy (SEM) is used to investigate the microstructure and grain size.[6]
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Caption: Experimental workflow for HMS synthesis and characterization.

Theoretical Calculation Protocol: Density Functional
Theory (DFT)
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DFT calculations are used to model the electronic band structure and density of states from
first principles.

Generalized Protocol for DFT Calculation:

Crystal Structure Definition: An accurate crystal structure model of the specific HMS phase
(e.g., Mn4Siv) is used as the input. This includes lattice parameters and atomic positions.

o Computational Method: Calculations are performed using a DFT code package (e.g., VASP,
Quantum ESPRESSO).[14]

o Exchange-Correlation Functional: A suitable approximation for the exchange-correlation
functional is chosen, such as the Generalized Gradient Approximation (GGA).

» Pseudopotentials: The interaction between the core and valence electrons is described using
pseudopotentials (e.g., projector-augmented wave (PAW) or ultrasoft pseudopotentials).[15]

e k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid of k-points.
The density of this grid must be converged to ensure accurate results.

o Self-Consistent Field (SCF) Calculation: An SCF calculation is run to determine the ground-
state electron density of the system.

e Band Structure and DOS Calculation: Following the SCF run, the electronic band structure is
calculated along high-symmetry directions in the Brillouin zone, and the density of states is
computed.

Experimental Measurement of Electronic Properties

Protocol for Seebeck Coefficient and Electrical Conductivity Measurement: These two
properties are often measured simultaneously to calculate the power factor (S20).

o Sample Preparation: A bar-shaped sample of specific dimensions is cut from the sintered
pellet.

o Measurement Setup: The sample is mounted in a measurement system (e.g., ULVAC ZEM-
3).[6] A four-probe configuration is typically used.[1]
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» Seebeck Coefficient (S):

o A stable temperature gradient (AT) is established across the length of the sample by a
small heater at one end.[1]

o The temperatures at two points (T_hot, T_cold) are measured using thermocouples.

o The resulting thermoelectric voltage (AV) generated between these two points is
measured with high precision.[4]

o The Seebeck coefficient is calculated as S = -AV / AT. The measurement is often repeated
for several small AT values, and S is determined from the slope of the AV vs. AT plot to
minimize offset errors.[4][10]

e Electrical Conductivity (0):

[¢]

A known electrical current (1) is passed through the sample via the outer two probes.

[¢]

The voltage drop (V) across the inner two probes is measured.

[e]

The resistance (R = V/) is calculated.

(¢]

The electrical conductivity (o) is determined from the resistance and the sample's
geometry (cross-sectional area A and distance between inner probes L) using the formula
o=L/(R*A).[16]

Direct Probe of Electronic Structure: ARPES

Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful experimental technique
that directly maps the electronic band structure of a material.[17][18]

Generalized Protocol for ARPES Measurement:

o Sample Preparation: A single-crystal sample with a clean, atomically flat surface is required.
The sample is cleaved in-situ under ultra-high vacuum (UHV) conditions to expose a pristine
surface.[19]
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e Photoemission Process: The sample is irradiated with monochromatic photons (typically UV
or soft X-rays) from a synchrotron source or a laser.[19][20]

» Electron Detection: Electrons that are photoemitted from the surface are collected by a
hemispherical electron analyzer. The analyzer measures the kinetic energy (E_kin) and the
emission angles (8, @) of the photoelectrons.[18]

o Data Analysis: The binding energy (E_B) and the crystal momentum parallel to the surface
(k_||) of the electron within the solid are determined from the measured E_kin and angles.

o Band Mapping: By systematically varying the detection angles, a map of electron intensity as
a function of binding energy and momentum is created, which directly visualizes the
material's band dispersions (E vs. Kk).[17]

Relationship Between Structure, Band Structure,
and Properties

The thermoelectric performance of HMS is a direct consequence of its unique crystal and
electronic structure. The logical flow from fundamental structure to application-relevant
properties is critical for materials design.
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Caption: Relationship between structure and thermoelectric properties.

This diagram illustrates that the complex NCL structure gives rise to both the electronic band
structure and the phonon structure.[5] The band structure's features, like the DOS near the
Fermi level and the band gap, directly control the Seebeck coefficient and electrical
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conductivity.[5] These two factors combine to define the power factor. Simultaneously, the
complex structure leads to low lattice thermal conductivity.[4] A high power factor and low
thermal conductivity are the essential ingredients for a high thermoelectric figure of merit (ZT).

Conclusion and Outlook

The electronic band structure of higher manganese silicides is the cornerstone of their
promising thermoelectric properties. While significant progress has been made, the debate
over the precise nature of the band gap highlights the challenges posed by their complex, often
incommensurate, crystal structures. Future research efforts should focus on integrating
advanced synthesis of high-quality single crystals with direct experimental probes like ARPES
to resolve these outstanding questions. Furthermore, computational modeling, guided by
experimental data, will be crucial for designing novel HMS compositions with engineered band
structures, leading to enhanced carrier mobility and Seebeck coefficients, and ultimately
pushing the figure of merit towards values required for widespread commercial application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.aip.org [pubs.aip.org]

2. Facile synthesis of higher manganese silicide employing spark plasma assisted reaction
sintering with enhanced thermoelectric performance [inis.iaea.org]

o 3. researchgate.net [researchgate.net]
e 4. tsapps.nist.gov [tsapps.nist.gov]

o 5. researchgate.net [researchgate.net]
e 6. mdpi.com [mdpi.com]

e 7.[1605.06110] Modeling the band structure of the higher manganese silicides starting from
Mn$_4$Si$_7$ [arxiv.org]

8. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.researchgate.net/publication/328695805_Selective_synthesis_of_higher_manganese_silicides_a_new_Mn17Si30_phase_its_electronic_transport_and_optical_properties_in_comparison_with_Mn4Si7
https://tsapps.nist.gov/publication/get_pdf.cfm?pub_id=912388
https://www.benchchem.com/product/b13743607?utm_src=pdf-custom-synthesis
https://pubs.aip.org/aip/rsi/article/88/9/095111/962886/A-setup-for-measuring-the-Seebeck-coefficient-and
https://inis.iaea.org/records/ympsv-5b710
https://inis.iaea.org/records/ympsv-5b710
https://www.researchgate.net/publication/361676330_Thermoelectric_properties_of_higher_manganese_silicide_consolidated_by_flash_spark_plasma_sintering_technique
https://tsapps.nist.gov/publication/get_pdf.cfm?pub_id=912388
https://www.researchgate.net/publication/328695805_Selective_synthesis_of_higher_manganese_silicides_a_new_Mn17Si30_phase_its_electronic_transport_and_optical_properties_in_comparison_with_Mn4Si7
https://www.mdpi.com/2079-4991/15/16/1286
https://arxiv.org/abs/1605.06110
https://arxiv.org/abs/1605.06110
https://www.researchgate.net/publication/282272348_Preparation_of_pure_Higher_Manganese_Silicides_through_wet_ball_milling_and_reactive_sintering_with_enhanced_thermoelectric_properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13743607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 10.
e 11.
e 12.
e 13.
e 14,
e 15.
e 16.
e 17.
e 18.
e 19.

9. worldscientific.com [worldscientific.com]

IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
mdcl.issp.u-tokyo.ac.jp [mdcl.issp.u-tokyo.ac.jp]
researchgate.net [researchgate.net]
researchgate.net [researchgate.net]
mdcl.issp.u-tokyo.ac.jp [mdcl.issp.u-tokyo.ac.jp]
researchgate.net [researchgate.net]
pubs.aip.org [pubs.aip.org]

Research — ARPES [arpes.nju.edu.cn]
researchgate.net [researchgate.net]

Revealing the intrinsic electronic structure and complex fermiology of YRu2Si2 using

angle-resolved photoemission spectroscopy [arxiv.org]

e 20. Angle-resolved photoemission spectroscopy (ARPES): probing electronic structure and
many-body interactions | Coshare Science [cosharescience.com]

» To cite this document: BenchChem. [Electronic Band Structure of Higher Manganese
Silicides: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13743607#electronic-band-structure-of-higher-
manganese-silicides]

Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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